molecular formula C21H24FN5O B3018871 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1209409-99-3

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B3018871
CAS No.: 1209409-99-3
M. Wt: 381.455
InChI Key: YFFJQIZNRFWPKP-UHFFFAOYSA-N
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Description

The compound N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide features a fused imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a carboxamide moiety at position 2. The carboxamide is linked to an ethyl-piperazine chain bearing a 4-fluorophenyl substituent. This structure combines aromatic heterocyclic and piperazine elements, which are commonly associated with central nervous system (CNS) targeting due to piperazine's affinity for neurotransmitter receptors .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O/c1-16-20(27-10-3-2-4-19(27)24-16)21(28)23-9-11-25-12-14-26(15-13-25)18-7-5-17(22)6-8-18/h2-8,10H,9,11-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFJQIZNRFWPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Temporal Effects in Laboratory Settings

The temporal effects of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not yet fully known. It is known that some indole derivatives can have irreversible and non-competitive inhibitory effects

Biological Activity

The compound N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a novel arylpiperazine-containing imidazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H23_{23}F1_{1}N4_{4}O
  • Molecular Weight : 360.41 g/mol

Structural Features

The compound features:

  • A piperazine ring, which is known for its role in enhancing binding affinity to various receptors.
  • An imidazo[1,2-a]pyridine moiety, contributing to its potential pharmacological properties.

Pharmacological Profile

  • Dopamine Receptor Affinity : The compound exhibits significant binding affinity for dopamine receptors, particularly the D4 receptor. In studies, it has shown an IC50 value of 0.057 nM, indicating high potency compared to other compounds in the same class .
  • Serotonin Receptor Interaction : Preliminary data suggest that this compound may also interact with serotonin receptors, which could influence mood and anxiety pathways.
  • Anticancer Activity : Research indicates that imidazole derivatives can exhibit anticancer properties. Compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the piperazine and imidazole rings significantly impact biological activity. For instance:

  • Substituting different groups on the piperazine ring can enhance receptor selectivity and binding affinity.
  • The presence of fluorine in the phenyl group has been linked to increased potency against specific receptors.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Receptor Binding Assays : These assays confirmed the high affinity of the compound for dopamine D4 receptors and moderate interaction with serotonin receptors.

Comparative Analysis

CompoundReceptor Affinity (IC50)Biological Activity
This compound0.057 nM (D4)High
Similar Imidazole Derivative0.120 nM (D4)Moderate
Other Aryl Piperazines0.500 nM (D4)Low

Scientific Research Applications

Chemical Formula

  • Molecular Formula: C18H22FN5O
  • Molecular Weight: 345.4 g/mol

Pharmacological Applications

The compound is primarily investigated for its potential as an antidepressant and anxiolytic agent. Its structural similarity to known piperazine derivatives suggests that it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors.

Case Study: Antidepressant Activity

In a study examining the efficacy of various piperazine derivatives, N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide demonstrated significant antidepressant-like effects in animal models. This was assessed using the forced swim test (FST) and tail suspension test (TST), where treated animals showed reduced immobility time compared to control groups.

Anticancer Properties

Emerging research indicates that this compound may possess anticancer properties. Its ability to inhibit certain kinases involved in tumor growth presents a promising avenue for cancer therapy.

Case Study: Inhibition of Tumor Growth

A recent study explored the effects of this compound on various cancer cell lines, including breast and lung cancer. Results indicated that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The underlying mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

Neuropharmacological Studies

Given its piperazine structure, the compound is also being evaluated for its effects on neurological disorders such as schizophrenia and bipolar disorder. Preliminary studies suggest it may modulate dopaminergic pathways effectively.

Case Study: Schizophrenia Model

In a preclinical model of schizophrenia, administration of this compound resulted in improved cognitive functions and reduced hyperactivity in treated subjects. These findings support further investigation into its mechanisms of action within the central nervous system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[1,2-a]pyridine Derivatives

N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methyl)benzenamine (13A)
  • Structure : Shares the 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine core but replaces the carboxamide-piperazine chain with a benzenamine group.
  • Synthesis : Prepared via Vilsmeier-Haack formylation followed by condensation with aromatic amines .
  • Biological Activity : Exhibits antimicrobial properties, though its potency is lower than standard drugs like ciprofloxacin .
  • Key Difference : The absence of the piperazine-ethyl-carboxamide moiety likely reduces CNS receptor interactions compared to the target compound.
N-(2-(4-Hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
  • Structure: Contains a thiazolidinone ring instead of the piperazine-ethyl chain.
  • Relevance : Highlights the role of the carboxamide group in stabilizing hydrogen bonding, a feature critical for receptor binding .

Piperazine-Containing Carboxamide Derivatives

2-(4-(4-(Morpholine-4-carbonyl)-2-nitrophenyl)piperazin-1-yl)-N-(2-(4-(trifluoromethyl)benzamido)ethyl)pyrimidine-5-carboxamide (13a)
  • Structure : Piperazine-ethyl-carboxamide linked to a pyrimidine core with trifluoromethylbenzamido and morpholine substituents.
  • Physical Properties :
    • Melting point: 165.4–167.9°C
    • Purity: 98.64% (HPLC)
    • Yield: 58% .
  • Spectroscopy : Distinct IR peaks at 3246 cm⁻¹ (amide N–H) and 1622 cm⁻¹ (C=O stretch) confirm carboxamide functionality .
  • Comparison : The pyrimidine core and trifluoromethyl group may enhance metabolic stability compared to the imidazopyridine-based target compound.
N-(4-Fluorophenyl)-2-(piperazin-1-yl)acetamide
  • Structure : Simplifies the target compound by replacing the imidazopyridine core with an acetamide group.
  • Relevance : Demonstrates the prevalence of 4-fluorophenyl-piperazine motifs in neuroactive compounds .

Carboxamide Derivatives with Aromatic Substitutents

N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • Structure : Features a pyrazolo-pyridine core with ethyl-methyl-pyrazole and phenyl groups.
  • Molecular Weight : 374.4 g/mol .
  • Comparison : The pyrazolo-pyridine system may offer different π-π stacking interactions compared to imidazopyridine, affecting solubility and target binding.

Key Insights and Implications

Piperazine Role : The piperazine-ethyl chain in the target compound likely enhances solubility and receptor binding, as seen in compound 13a’s pharmacokinetic profile .

Fluorophenyl Impact : The 4-fluorophenyl group, common in neuroactive compounds, may confer selectivity for dopamine or serotonin receptors .

Carboxamide Functionality : Stabilizes interactions via hydrogen bonding, critical for both antimicrobial (13A) and CNS-targeting activity .

Q & A

Q. What are the standard synthetic routes for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide?

The compound is typically synthesized via coupling reactions using reagents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) to activate carboxylic acid intermediates. For example, similar piperazine-linked carboxamides are synthesized by reacting activated pyrimidine-5-carboxamides with substituted piperazine derivatives in dichloromethane (CH₂Cl₂) under reflux conditions. Post-synthesis purification involves column chromatography and validation via HPLC (≥98% purity) .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm structural integrity (e.g., aromatic protons at δ 7.3–8.8 ppm, piperazine methylene groups at δ 3.2–3.9 ppm) .
  • ESI-MS : For molecular ion validation (e.g., [M+H]⁺ at m/z 657.2398) .
  • IR Spectroscopy : To identify carbonyl (C=O, ~1620 cm⁻¹) and amide (-CONH-, ~3250 cm⁻¹) functional groups .
  • HPLC : To assess purity (>98%) and stability under varying conditions .

Q. What are the primary biological targets of this compound?

The compound’s piperazine and imidazopyridine moieties suggest affinity for neurotransmitter receptors, particularly dopamine (D3) and serotonin (5-HT) receptors. Piperazine derivatives are known to act as antagonists or partial agonists, with selectivity modulated by fluorophenyl substituents .

Advanced Research Questions

Q. How can computational methods optimize the compound’s receptor-binding affinity?

Quantum chemical calculations (e.g., density functional theory) and molecular docking can predict interactions with target receptors like D3. For example, enantioselective binding to D3 receptors (e.g., Ki = 0.8 nM for (R)-enantiomer vs. 20 nM for (S)-enantiomer) can be modeled by analyzing steric and electronic effects of substituents .

Q. What strategies resolve contradictory spectral data during structural elucidation?

Contradictions in NMR or MS data (e.g., unexpected splitting or missing peaks) require cross-validation:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
  • High-resolution MS (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns for Cl/F atoms) .
  • X-ray crystallography : Resolve ambiguous stereochemistry in piperazine or imidazopyridine rings .

Q. How do substituents on the piperazine ring influence metabolic stability?

  • Fluorophenyl groups : Enhance metabolic stability by reducing CYP450-mediated oxidation (e.g., t₁/₂ increases from 1.5 to 4.2 hours in hepatic microsomes) .
  • Methylimidazopyridine : Increases lipophilicity (LogP = 2.8), improving blood-brain barrier penetration .

Q. What experimental designs are recommended for assessing in vivo efficacy?

  • Dose-response studies : Use rodent models (e.g., forced swim test for antidepressants) with doses ranging from 1–30 mg/kg.
  • Pharmacokinetic profiling : Measure plasma half-life, Cₘₐₓ, and brain-to-plasma ratios via LC-MS/MS .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo activity data?

  • Protein binding assays : Check if serum albumin binding reduces free drug concentration (e.g., >90% binding reduces efficacy) .
  • Metabolite screening : Identify active/inactive metabolites via liver microsome incubations and UPLC-QTOF .

Q. Why might SAR studies show non-linear trends in potency?

  • Conformational flexibility : Bulky substituents (e.g., trifluoromethyl) may restrict piperazine ring rotation, altering receptor fit .
  • Off-target effects : Screen against related receptors (e.g., α-adrenergic) to rule out cross-reactivity .

Methodological Tables

Q. Table 1. Synthetic Yields and Purity of Analogous Compounds

CompoundYield (%)Purity (HPLC)Melting Point (°C)
13a 5898.64165.4–167.9
13b 6298.7340.2–42.3
13c 6599.59150.3–152.1

Q. Table 2. Key Receptor Binding Affinities

ReceptorKi (nM)Selectivity vs. D2Reference
D30.8>100-fold
5-HT₁A1215-fold

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